molecular formula C21H14Cl2FN5O B2975217 N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-36-7

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2975217
CAS No.: 1251689-36-7
M. Wt: 442.28
InChI Key: HECQPXDIJASMDL-UHFFFAOYSA-N
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Description

This compound (CAS 1291872-59-7) is a triazole-4-carboxamide derivative with a molecular formula of C₁₆H₁₂Cl₂FN₅O and a molecular weight of 380.20 g/mol . Its structure features:

  • A 1H-1,2,3-triazole core substituted at positions 1, 4, and 3.
  • A 3-chlorophenyl group at position 1.
  • A pyridin-4-yl group at position 4.
  • A N-[(3-chloro-4-fluorophenyl)methyl] carboxamide moiety at position 2.

The triazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the halogenated aryl groups enhance lipophilicity and target binding. The pyridine substituent may improve solubility and π-π stacking interactions .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN5O/c22-15-2-1-3-16(11-15)29-20(14-6-8-25-9-7-14)19(27-28-29)21(30)26-12-13-4-5-18(24)17(23)10-13/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECQPXDIJASMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated phenyl and pyridine groups. Common synthetic routes may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups can be introduced through nucleophilic substitution reactions using chlorinated benzene derivatives.

    Attachment of the Pyridine Moiety: The pyridine group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated phenyl groups or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Functional Group Variations

Compound A : [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4)
  • Core : Pyrazole (two nitrogen atoms).
  • Substituents: Methylphenoxy, phenyl, and 3-chlorophenyl carbamate.
  • Molecular Formula : C₂₅H₂₂ClN₃O₃.
  • Key Differences: Pyrazole vs. Phenoxy and methyl groups increase steric bulk compared to the pyridinyl group in the target compound. Carbamate functional group (ester-linked) vs. carboxamide, altering hydrolytic stability .
Compound B : N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide
  • Core : Pyrazole.
  • Substituents: Trifluoromethyl (CF₃) groups, fluorophenyl, and phenoxy.
  • Molecular Formula : C₁₉H₁₂F₇N₃O₂.
  • Fluorophenyl vs. chlorophenyl substituents: Fluorine’s smaller size and higher electronegativity may alter binding kinetics. Phenoxy group introduces an ether linkage, differing from the pyridinyl group’s aromatic nitrogen .

Structural and Physicochemical Properties

Property Target Compound Compound A Compound B
Core Heterocycle 1,2,3-Triazole Pyrazole Pyrazole
Molecular Weight 380.20 g/mol 447.91 g/mol 447.30 g/mol
Halogen Content 2 Cl, 1 F 1 Cl 1 F, 6 F (CF₃ groups)
Key Functional Groups Carboxamide, Pyridine Carbamate, Phenoxy Carboxamide, CF₃, Phenoxy
Predicted logP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~4.8 (highly lipophilic)

Spectroscopic and Crystallographic Analysis

  • NMR Profiling: highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can differentiate analogs. The target compound’s pyridinyl group would cause distinct deshielding in aromatic proton regions compared to Compound A’s phenoxy or Compound B’s CF₃ groups .
  • Crystallography :
    • SHELXL refinements () reveal that the triazole core’s planar geometry facilitates tighter crystal packing than pyrazole analogs. Halogen interactions (Cl/F) may dominate packing motifs .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H12Cl2FN5OC_{16}H_{12}Cl_2FN_5O, indicating the presence of chlorine, fluorine, and nitrogen atoms which contribute to its biological activity. The triazole ring is known for its pharmacological relevance, particularly in antifungal and anticancer agents.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that the compound can inhibit the growth of breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines with high efficacy. The percentage of inhibition recorded was approximately 84% against MDA-MB-468 cells and 81% against SK-MEL-5 cells at specific concentrations .

Table 1: Anticancer Activity of this compound

Cell Line% Inhibition
MDA-MB-46884%
SK-MEL-581%
T-47D90.47%
SR Leukemia81.58%

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has been observed to inhibit enzymes such as EGFR and Src kinases, which are crucial in various cancer signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

A notable case study involved the evaluation of the compound's effects on a panel of 58 different cancer cell lines as part of a National Cancer Institute screening program. The results indicated that it possesses broad-spectrum activity against multiple cancer types, suggesting potential for further development into a therapeutic agent .

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